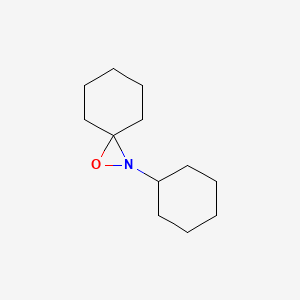
2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane is a compound belonging to the class of N-H oxaziridines. It is known for its selective electrophilic aminating properties, making it a valuable reagent in organic synthesis. This compound is particularly noted for its stereoselectivity and the absence of strongly acidic or basic byproducts during reactions .
Preparation Methods
The most economically feasible route for the production of 2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control using traditional batch technology. To address these challenges, a microreaction system has been developed, which includes predispersion, reaction, and phase separation. This system allows for precise control of droplet dispersion, temperature, reaction time, and continuous phase separation, resulting in a higher concentration of the product compared to batch synthesis .
Chemical Reactions Analysis
2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form oxaziridines.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions with N-, S-, C-, and O-nucleophiles. Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane has a wide range of applications in scientific research, including:
Chemistry: It is used as a selective electrophilic aminating agent in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane involves its role as an electrophilic aminating agent. It reacts with nucleophiles to form aminated products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane can be compared to other similar compounds, such as:
1-Oxa-6-azaspiro(2.5)octane: This compound has similar aminating properties but differs in its molecular structure.
2-Azaspiro(3.4)octane: This compound is used in similar applications but has a different ring structure.
Methanone,1-oxa-2-azaspiro(2.5)oct-2-ylphenyl-: This compound has similar reactivity but includes a phenyl group, which affects its chemical properties
These comparisons highlight the unique properties of this compound, such as its specific ring structure and selective aminating capabilities.
Properties
CAS No. |
2763-78-2 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-cyclohexyl-1-oxa-2-azaspiro[2.5]octane |
InChI |
InChI=1S/C12H21NO/c1-3-7-11(8-4-1)13-12(14-13)9-5-2-6-10-12/h11H,1-10H2 |
InChI Key |
GQLKCHUKSSPDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3(O2)CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


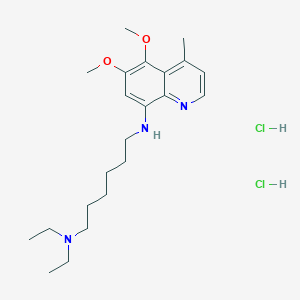
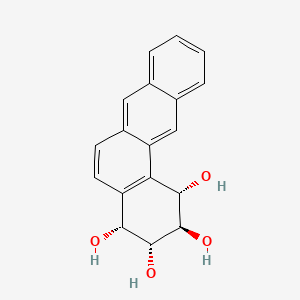
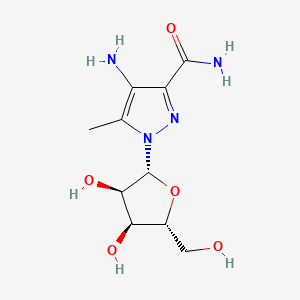
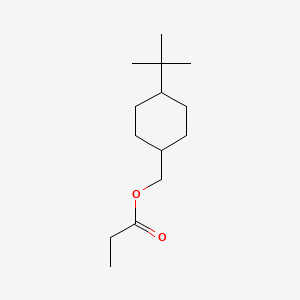
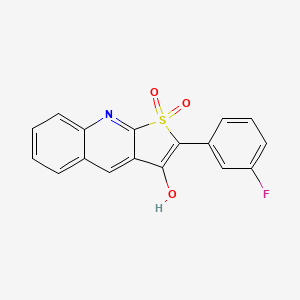

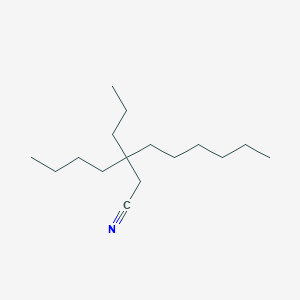
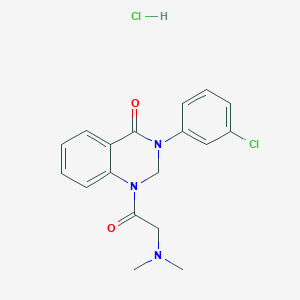
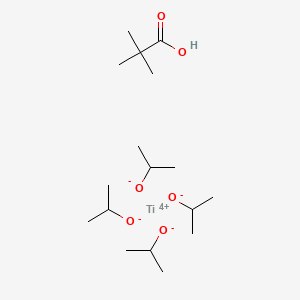
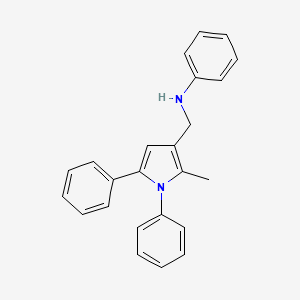
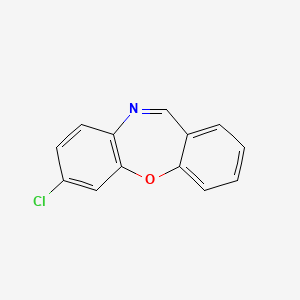
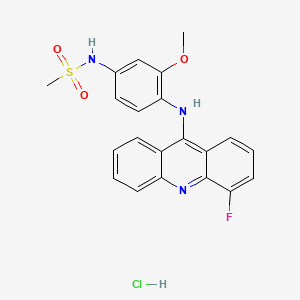
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)

